

# In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-methylaniline

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## Compound of Interest

Compound Name: 3-Methoxy-2-methylaniline

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## Introduction

**3-Methoxy-2-methylaniline**, also known as 2-methyl-m-anisidine, is an aromatic amine with the chemical formula  $C_8H_{11}NO$ .<sup>[1][2][3]</sup> It serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, including dyes, agrochemicals, and notably, pharmaceutical compounds such as indoles, indazoles, and quinoline-based antiviral agents.<sup>[2][3][4][5]</sup> This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis, and a generalized workflow for its preparation, offering a valuable resource for professionals in research and development.

## Physicochemical Properties

The key physicochemical properties of **3-Methoxy-2-methylaniline** are summarized in the tables below. These parameters are fundamental for its handling, characterization, and application in chemical synthesis and drug design.

## General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	[1][2][3][6][7]
Molecular Weight	137.18 g/mol	[1][3][6][7][8][9][10]
Appearance	Colorless to light orange, yellow, or brown liquid/oil; may also be a solid.	[2][4][9][11]
Melting Point	27-28 °C	[1][4][12]
Boiling Point	243.4 ± 20.0 °C (Predicted)	[4]
Density	1.08 g/cm <sup>3</sup>	[4]
Flash Point	> 110 °C (> 230 °F) - closed cup	[1][4]
Refractive Index	1.5730 - 1.5770	[4]

## Chemical and Computational Properties

Property	Value	Source(s)
pKa	4.03 ± 0.10 (Predicted)	[4]
logP (XLogP3)	2.2	[8]
Solubility	Slightly soluble in DMSO and Methanol. Limited solubility in water, moderately soluble in organic solvents.	[2][4]
InChI	InChI=1S/C8H11NO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,9H2,1-2H3	[1][8]
SMILES	<chem>CC1=C(C=CC=C1OC)N</chem>	[8]

# Experimental Protocols: Synthesis of 3-Methoxy-2-methylaniline

The synthesis of **3-Methoxy-2-methylaniline** can be achieved through various routes. Below are detailed protocols for two common methods.

## Protocol 1: Reduction of 2-Methyl-3-nitroanisole

This protocol details the synthesis of **3-Methoxy-2-methylaniline** via the reduction of 2-methyl-3-nitroanisole using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

[\[11\]](#)[\[13\]](#)

Materials:

- 2-Methyl-3-nitroanisole
- 5% Palladium on carbon (wet)
- Ethanol
- Diatomaceous earth
- Hydrogen gas supply

Procedure:

- A solution of 30.7 g (184 mmol) of 2-methyl-3-nitroanisole is prepared in 300 mL of ethanol.
- To this solution, 9.98 g of a suspension of 5% palladium-carbon (wet) in 100 mL of ethanol is added.[\[11\]](#)
- The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 3 hours.[\[11\]](#)
- Upon completion of the reaction, which can be monitored by techniques such as TLC or HPLC, the mixture is filtered through diatomaceous earth to remove the catalyst.[\[11\]](#)[\[13\]](#)

- The filtrate is then concentrated under vacuum to yield **3-Methoxy-2-methylaniline** as a light purple oil. The reported yield is quantitative.[11]

## Protocol 2: Synthesis from 2-Methyl-3-nitrophenol

This two-step protocol involves the methylation of 2-methyl-3-nitrophenol followed by the reduction of the resulting nitro compound.[13]

### Step 1: Synthesis of 2-Methyl-1-(methoxy)-3-nitrobenzene

- To a solution of 2-methyl-3-nitrophenol (15.3 g, 100 mmol) in DMF (150 mL) at 0°C, sodium hydride (60% in mineral oil, 2.6 g, 110 mmol) is added.
- The mixture is stirred at room temperature for 30 minutes.
- Methyl iodide (28.4 g, 200 mmol) is then added, and the mixture is heated to 80°C for 5 hours.
- After cooling, water (100 mL) is added, and the product is extracted with ethyl acetate (3 x 100 mL).
- The combined organic phases are dried over sodium sulfate and concentrated under vacuum.
- The crude product is purified by silica gel column chromatography (PE:EtOAc = 5:1) to yield the yellow solid compound.[13]

### Step 2: Synthesis of **3-Methoxy-2-methylaniline**

- To a solution of 2-methyl-1-(methoxy)-3-nitrobenzene (1.67 g) in methanol (50 mL), 10% Pd/C (50 mg) is added.
- The reaction mixture is stirred for 1 hour under a hydrogen atmosphere.
- The mixture is then filtered through diatomaceous earth.
- The filtrate is evaporated to yield solid **3-Methoxy-2-methylaniline** (1.31 g).[13]

## Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis of **3-Methoxy-2-methylaniline** via the reduction of a nitroaromatic precursor, a common and efficient synthetic route.



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Caption: Generalized workflow for the synthesis of **3-Methoxy-2-methylaniline**.

## Conclusion

This technical guide provides essential physicochemical data and detailed synthetic protocols for **3-Methoxy-2-methylaniline**. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this versatile chemical intermediate. A thorough understanding of its properties and synthesis is critical for its effective application in the development of novel chemical entities and pharmaceutical agents.

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